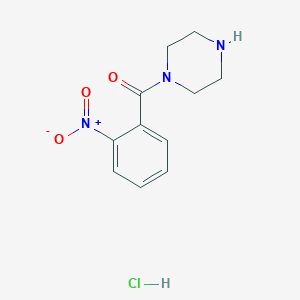

1-(2-Nitrobenzoyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Nitrobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.7 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a nitrobenzoyl group attached to the piperazine ring, which imparts unique chemical properties.

Métodos De Preparación

The synthesis of 1-(2-Nitrobenzoyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

While not explicitly detailed in the provided sources, the nitro group in benzoyl derivatives typically undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd) . This reaction is common in piperazine chemistry for functional group interconversion.

Substitution Reactions

The benzoyl group’s nitro substituent may participate in nucleophilic aromatic substitution , though steric hindrance from the ortho position may limit reactivity. Analogous piperazine derivatives with nitrobenzoyl groups undergo substitution with halogenated benzoyl chlorides under similar coupling conditions .

Hydrolysis of the Amide Bond

Amide bonds in piperazine derivatives are generally stable under mild conditions but may hydrolyze under acidic or basic conditions, yielding the parent piperazine and carboxylic acid. This reactivity is inferred from studies of related acyl-piperazines .

Structural and Conformational Behavior

3.1 Restricted Amide Rotation

The amide bond restricts rotation, leading to conformational isomerism. Temperature-dependent ¹H NMR studies on acyl-piperazines reveal distinct coalescence temperatures (Tᶜ) for amide and ring inversion processes, with activation energy barriers (ΔG‡) ranging from 56–80 kJ/mol .

Comparative Reaction Analysis

Aplicaciones Científicas De Investigación

Pharmaceutical Research

1-(2-Nitrobenzoyl)piperazine hydrochloride serves as a lead compound in the development of new antidepressants and analgesics. Its interactions with serotonin and dopamine receptors are particularly noteworthy, as they are critical pathways in mood regulation and pain perception. Studies have shown that modifications to the piperazine structure can lead to compounds with enhanced efficacy against various neuropharmacological conditions.

In chemical biology, this compound is utilized as a tool compound for studying enzyme activity and protein interactions. Its ability to bind selectively to certain proteins makes it valuable for probing biological pathways and understanding disease mechanisms.

Medicinal Chemistry

This compound is also employed as a precursor in synthesizing potential therapeutic agents targeting neurological disorders. Its unique structure allows for the exploration of various modifications that can lead to improved pharmacological profiles.

Industrial Applications

In industrial settings, this compound is used in the development of specialty chemicals and materials with specific properties. Its versatility in synthesis makes it a valuable building block for creating complex molecules.

Case Study 1: Neuropharmacological Effects

Research has demonstrated that derivatives of this compound exhibit varying degrees of antidepressant activity through their interactions with serotonin receptors. A study involving several analogs showed that modifications to the nitro group significantly altered binding affinity and subsequent therapeutic outcomes, highlighting the importance of structural optimization in drug design.

Case Study 2: Antimicrobial Activity

A series of piperazine derivatives were synthesized, including those based on this compound, which were tested against Mycobacterium tuberculosis. Results indicated that specific modifications enhanced antimicrobial potency while maintaining low cytotoxicity levels, suggesting potential for developing new anti-tuberculosis agents.

Mecanismo De Acción

The mechanism of action of 1-(2-Nitrobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

1-(2-Nitrobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-(2-Chlorobenzoyl)piperazine hydrochloride: Similar in structure but with a chlorobenzoyl group instead of a nitrobenzoyl group.

1-(2-Methylbenzoyl)piperazine hydrochloride: Contains a methylbenzoyl group, which imparts different chemical properties.

1-(2-Fluorobenzoyl)piperazine hydrochloride: Features a fluorobenzoyl group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its nitrobenzoyl group, which provides distinct chemical reactivity and biological interactions compared to other piperazine derivatives .

Actividad Biológica

1-(2-Nitrobenzoyl)piperazine hydrochloride is a chemical compound notable for its potential biological activities, particularly in neuropharmacology. Its molecular formula is C₁₁H₁₄ClN₃O₃, and it has a molecular weight of approximately 273.70 g/mol. The compound features a piperazine ring substituted with a 2-nitrobenzoyl group, contributing to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitrobenzoyl moiety can undergo reduction to form an amino group, facilitating interactions with biological molecules through hydrogen bonding and electrostatic interactions. This mechanism is crucial for modulating enzyme or receptor activity, leading to various biological effects, including:

- Neuropharmacological Effects : The compound has shown promising results in studies related to serotonin and dopamine pathways, which are critical in mood regulation and psychiatric disorders.

- Anti-inflammatory Activity : In vitro studies have demonstrated that it exhibits anti-inflammatory properties, particularly in macrophage models .

- Antineoplastic Activity : Preliminary research indicates moderate antineoplastic effects against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer) .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Activity : In a study utilizing LPS-induced RAW264.7 macrophages, this compound exhibited significant inhibition of nitric oxide production, indicating robust anti-inflammatory properties. At concentrations of 1.0 µg/mL and 2.0 µg/mL, inhibition rates were recorded at 86.87% and 94.48%, respectively .

- Antineoplastic Effects : The compound was evaluated for its cytotoxicity against cervical and gastric cancer cells. Results indicated that while the compound displayed moderate activity against HeLa cells, further investigations are warranted to explore its full potential in cancer therapeutics .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for distinct biological interactions compared to other piperazine derivatives. Below is a comparison table highlighting key features:

Table 2: Comparison with Similar Piperazine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₄ClN₃O₃ | Nitro group enhances reactivity; neuropharmacological potential |

| 1-(2-Chlorobenzoyl)piperazine hydrochloride | C₁₁H₁₄ClN₃O₂ | Chlorobenzoyl group alters electronic properties |

| 1-(3-Nitrobenzoyl)piperazine hydrochloride | C₁₁H₁₄ClN₃O₃ | Different nitro position may influence activity |

Propiedades

IUPAC Name |

(2-nitrophenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOVCPLCNDLBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.